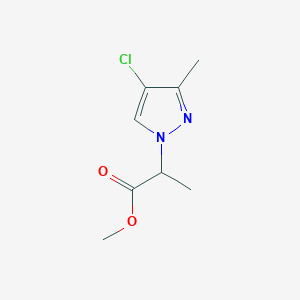

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-methylpyrazole with methyl 2-bromopropanoate in the presence of a base . The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has the molecular formula and a molecular weight of approximately 188.64 g/mol. The compound features a pyrazole ring, which is known for its biological activity, making it a versatile scaffold in drug design.

Medicinal Chemistry

This compound has garnered attention as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Research indicates that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which are useful in treating androgen-dependent cancers such as prostate cancer . The compound's ability to modulate androgen receptors may provide a pathway for developing new cancer therapies.

- Anti-inflammatory Properties : Compounds containing pyrazole moieties have been shown to exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. Studies have demonstrated that modifications to the pyrazole structure can enhance anti-inflammatory activity .

Agricultural Chemistry

The compound's herbicidal properties have been explored in agricultural settings. This compound may serve as an effective herbicide due to its ability to inhibit specific enzymatic pathways in plants. This application is particularly relevant for developing selective herbicides that target weeds without harming crops.

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with propanoic acid derivatives under controlled conditions. The following general steps summarize the synthesis process:

- Starting Materials : Obtain 4-chloro-3-methylpyrazole and appropriate propanoic acid derivatives.

- Reaction Conditions : Conduct the reaction under reflux conditions in a suitable solvent (e.g., ethanol or methanol) for several hours.

- Purification : Isolate the product through crystallization or chromatography to achieve high purity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated this compound's efficacy against prostate cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development into an anticancer drug.

Case Study 2: Herbicidal Efficacy Testing

In agricultural trials, this compound was tested against common weed species in controlled environments. Results indicated that the compound effectively inhibited weed growth while showing minimal phytotoxicity to crop plants, supporting its use as a selective herbicide.

Mécanisme D'action

The mechanism of action of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(4-chlorophenyl)-1H-pyrazol-3-yl)propanoate

- Methyl 2-(4-bromophenyl)-1H-pyrazol-3-yl)propanoate

- Methyl 2-(4-fluorophenyl)-1H-pyrazol-3-yl)propanoate

Uniqueness

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity . The presence of the chloro and methyl groups can enhance its stability and make it a valuable intermediate in various synthetic pathways .

Activité Biologique

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 1005694-58-5 |

The presence of a chloro group at the 4-position and a methyl group at the 3-position of the pyrazole ring enhances its biological activity, making it a valuable compound for medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds in the pyrazole class often exhibit:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, particularly those related to inflammatory responses.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness in reducing pro-inflammatory cytokine production and inhibiting pathways such as NF-kB and p38 MAPK signaling . This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains, likely due to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic enzymes .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Neuroprotective Effects : A study indicated that similar pyrazole derivatives could protect dopaminergic neurons from neuroinflammation-induced damage. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease .

- Synthesis and Structure–Activity Relationships (SAR) : Research focused on optimizing the synthesis of pyrazole derivatives has shown that modifications at various positions can significantly enhance biological activity, particularly against specific enzyme targets like meprin α and β .

- Toxicological Assessments : Toxicity studies indicate that while this compound exhibits promising biological activities, it also poses certain hazards, including potential skin irritation and aquatic toxicity .

Propriétés

IUPAC Name |

methyl 2-(4-chloro-3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRHPAIVHKBFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.